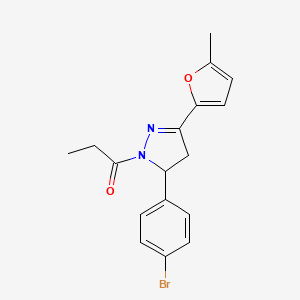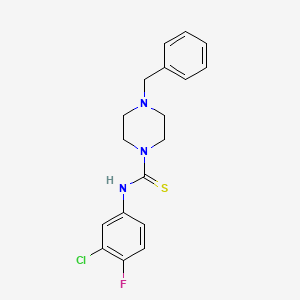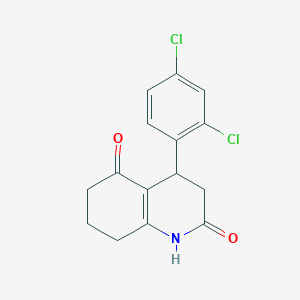![molecular formula C22H30N2O5S B4135907 N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-(2-methylphenoxy)butanamide](/img/structure/B4135907.png)
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-(2-methylphenoxy)butanamide
Descripción general
Descripción
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-(2-methylphenoxy)butanamide, also known as N-Desethylamiodarone (DEA), is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. It is a metabolite of Amiodarone, an antiarrhythmic drug used to treat various types of cardiac arrhythmias. DEA has been found to possess antiarrhythmic properties, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of DEA is not fully understood, but it is believed to be similar to that of Amiodarone. DEA is thought to act by inhibiting the influx of calcium ions into cardiac cells, which can lead to the suppression of arrhythmias. It is also believed to have an effect on potassium channels in cardiac cells, which can further contribute to its antiarrhythmic properties.
Biochemical and Physiological Effects:
DEA has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can affect the metabolism of other drugs. DEA has also been found to have an effect on the expression of various genes in cardiac cells, which can contribute to its antiarrhythmic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEA has a number of advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized, and its purity can be accurately determined. It has also been extensively studied, and its mechanism of action is well understood. However, there are limitations to its use in lab experiments. The compound can be difficult to work with due to its low solubility in water, and it can be toxic at high concentrations.
Direcciones Futuras
There are a number of future directions for research on DEA. One potential area of research is the development of new antiarrhythmic drugs based on the structure of DEA. Another area of research is the potential use of DEA in the treatment of other conditions such as cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of DEA and its effects on gene expression in cardiac cells.
Aplicaciones Científicas De Investigación
DEA has been extensively studied for its potential therapeutic properties. It has been found to possess antiarrhythmic properties, and its mechanism of action has been studied in detail. DEA has also been studied for its potential use in the treatment of other conditions such as cancer and neurodegenerative diseases.
Propiedades
IUPAC Name |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4-(2-methylphenoxy)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O5S/c1-5-24(6-2)30(26,27)18-13-14-21(28-4)19(16-18)23-22(25)12-9-15-29-20-11-8-7-10-17(20)3/h7-8,10-11,13-14,16H,5-6,9,12,15H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVUPNSHWFUFQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)CCCOC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4-(2-methylphenoxy)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B4135824.png)

![2-[4-ethyl-5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B4135838.png)
![3-methoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4135842.png)

![methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4135854.png)



![2-(2-{[4-nitro-2-({[2-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]amino}ethyl)-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4135881.png)
![methyl 2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B4135887.png)
![N-[(4-ethyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzamide](/img/structure/B4135897.png)
![(4-nitrophenyl){2-[(3-pyridinylmethyl)amino]ethyl}amine](/img/structure/B4135899.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4135909.png)